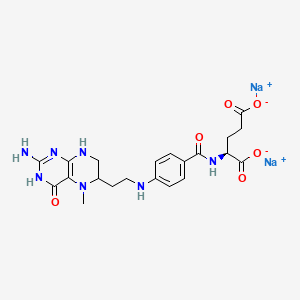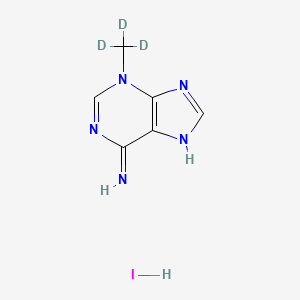
3-Methyladenine-d3 (hydroiodide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyladenine-d3 (hydroiodide) is a deuterated form of 3-Methyladenine, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for precise tracking and quantification in various biochemical and pharmacological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyladenine-d3 (hydroiodide) typically involves the deuteration of 3-Methyladenine. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of 3-Methyladenine-d3 (hydroiodide) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The final product is then purified and crystallized to obtain the hydroiodide salt form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyladenine-d3 (hydroiodide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Wissenschaftliche Forschungsanwendungen
3-Methyladenine-d3 (hydroiodide) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and distribution of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Wirkmechanismus
The mechanism of action of 3-Methyladenine-d3 (hydroiodide) involves its role as a stable isotope-labeled compound. The deuterium atoms allow for precise tracking and quantification in various studies. The compound can interact with specific molecular targets and pathways, providing valuable information on biochemical processes and drug interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyladenine: The non-deuterated form of the compound.
3-Methyladenine-d3: The deuterated form without the hydroiodide salt.
Other Isotope-Labeled Compounds: Compounds labeled with stable isotopes such as carbon-13 or nitrogen-15.
Uniqueness
3-Methyladenine-d3 (hydroiodide) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Eigenschaften
Molekularformel |
C6H8IN5 |
|---|---|
Molekulargewicht |
280.08 g/mol |
IUPAC-Name |
3-(trideuteriomethyl)-7H-purin-6-imine;hydroiodide |
InChI |
InChI=1S/C6H7N5.HI/c1-11-3-10-5(7)4-6(11)9-2-8-4;/h2-3,7H,1H3,(H,8,9);1H/i1D3; |
InChI-Schlüssel |
XOVTVYMRASGZCP-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C=NC(=N)C2=C1N=CN2.I |
Kanonische SMILES |
CN1C=NC(=N)C2=C1N=CN2.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
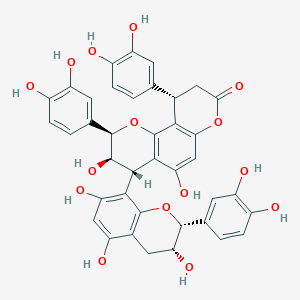
![(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide](/img/structure/B12368123.png)



![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)
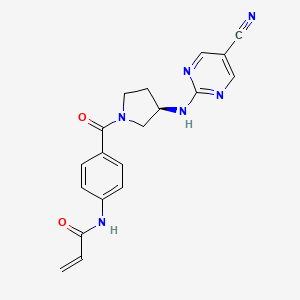


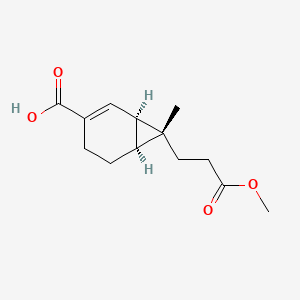
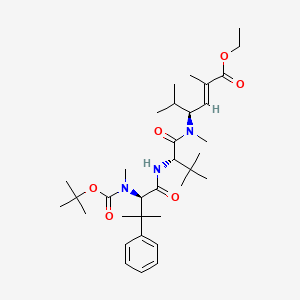
![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)
